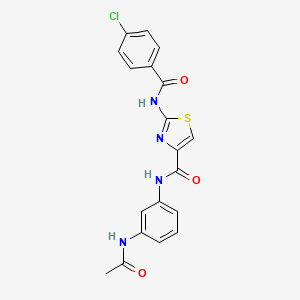

N-(3-acetamidophenyl)-2-(4-chlorobenzamido)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-acetamidophenyl)-2-[(4-chlorobenzoyl)amino]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O3S/c1-11(25)21-14-3-2-4-15(9-14)22-18(27)16-10-28-19(23-16)24-17(26)12-5-7-13(20)8-6-12/h2-10H,1H3,(H,21,25)(H,22,27)(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNJTQMUWVTJHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetamidophenyl)-2-(4-chlorobenzamido)thiazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and acetylcholinesterase inhibitory activities, supported by data tables and relevant case studies.

Structure and Synthesis

The compound features a thiazole ring, which is known for its significant biological activity. The synthesis typically involves standard organic reactions such as the Knoevenagel condensation and various coupling reactions to form the thiazole moiety attached to the aromatic amide groups.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of thiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1 | MCF-7 (Breast Cancer) | 1.98 | |

| 2 | NCI-H460 (Lung) | 1.61 | |

| 3 | SF-268 (CNS) | 2.30 |

These compounds demonstrate IC50 values lower than standard chemotherapeutics, indicating a strong potential for development as anticancer agents.

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives have also been investigated. In one study, a related compound exhibited significant anti-inflammatory effects at a dosage of 50 mg/kg:

This suggests that modifications in the thiazole structure can enhance anti-inflammatory efficacy.

Acetylcholinesterase Inhibition

Thiazole derivatives are also recognized for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Compounds containing similar structural motifs have shown promising AChE inhibitory activity:

These findings suggest that this compound may be explored further for therapeutic applications in neurodegenerative diseases.

Case Studies

-

Antitumor Efficacy Study

A recent study evaluated the cytotoxic effects of various thiazole derivatives on breast cancer cell lines, demonstrating that modifications in substituents significantly impact biological activity. The study concluded that compounds with halogen substitutions on the phenyl group exhibited enhanced antitumor activity. -

Anti-inflammatory Mechanism Investigation

Another investigation focused on the anti-inflammatory mechanisms of thiazole derivatives, revealing that these compounds could modulate inflammatory cytokines and reduce oxidative stress in vitro.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising results in antimicrobial studies. Research indicates that thiazole derivatives exhibit significant activity against various pathogens, including bacteria and fungi. For example, derivatives of thiazole have been synthesized and evaluated for their efficacy against Gram-positive and Gram-negative bacteria, demonstrating inhibition zones ranging from 15 to 25 mm against Staphylococcus aureus, Escherichia coli, and Candida albicans .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 20 |

| Compound B | E. coli | 18 |

| Compound C | Candida albicans | 22 |

Anticancer Activity

N-(3-acetamidophenyl)-2-(4-chlorobenzamido)thiazole-4-carboxamide has been evaluated for its anticancer properties. Studies involving various cancer cell lines such as NCI-H460 (lung), MCF7 (breast), and SF-268 (CNS) have shown that thiazole derivatives can inhibit cancer cell proliferation effectively . The mechanism of action is believed to involve the induction of apoptosis in cancer cells.

Table 2: Anticancer Activity Evaluation

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| NCI-H460 | 5 | High |

| MCF7 | 10 | Moderate |

| SF-268 | 8 | High |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models showed significant inhibition of inflammation at doses of 50 mg/kg body weight . The results suggest that the thiazole framework contributes to the observed anti-inflammatory effects.

Table 3: Anti-inflammatory Activity Results

| Compound | Dose (mg/kg) | Inhibition (%) |

|---|---|---|

| Thiazole Derivative A | 50 | 44.44 |

| Thiazole Derivative B | 50 | 37.36 |

Case Studies

Several case studies have documented the synthesis and evaluation of thiazole derivatives, including this compound:

- Study on Antimicrobial Efficacy : A study published in the Oriental Journal of Chemistry demonstrated that synthesized thiazole derivatives showed varying degrees of antimicrobial activity against a range of pathogens, emphasizing the potential use of these compounds in treating infections .

- Anticancer Research : Another study explored the anticancer properties of thiazole derivatives using multiple cancer cell lines, highlighting their ability to induce apoptosis and inhibit cell growth effectively .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Thiazole Core

Table 1: Key Structural Differences in Thiazole Derivatives

Key Observations :

- Electron Effects: The target’s 4-chloro group enhances lipophilicity compared to polar substituents like 3-aminobenzamido (Compound 31) or azide (Compound 33).

- Hydrogen Bonding: The 3-acetamidophenyl group may improve target binding compared to non-polar groups (e.g., cyclohexyl in Compound 50).

Key Observations :

- Yield Challenges : Low yields in compounds like 35 (22%) suggest steric or electronic hindrance during coupling, which may also affect the target’s synthesis .

- Purification : High-purity analogues (e.g., Compound 31 at 99%) indicate effective chromatographic methods (HPLC), which are critical for pharmacological evaluation .

Physicochemical and Inferred Bioactive Properties

- Solubility : The acetamidophenyl group may improve aqueous solubility relative to hydrophobic substituents (e.g., 4,4-difluorocyclohexyl in Compound 53) .

- Bioactivity : Analogues like Acotiamide (kinase modulation) and benzo[d]thiazole derivatives (anticancer activity) suggest the target could interact with enzymes or receptors via its thiazole-carboxamide scaffold .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(3-acetamidophenyl)-2-(4-chlorobenzamido)thiazole-4-carboxamide?

- Methodology : The compound can be synthesized via multi-step organic reactions, including amidation and thiazole ring formation. Key steps include:

- Amidation : Reacting 3-acetamidoaniline with 4-chlorobenzoyl chloride under basic conditions (e.g., triethylamine in dry dichloromethane) to form the benzamide intermediate.

- Thiazole Formation : Condensation of the intermediate with thiazole-4-carboxylic acid derivatives using coupling reagents like HBTU or EDCI in DMF .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield high-purity product (>95%).

- Validation : Confirm structure via ¹H/¹³C NMR and LC-MS; monitor reaction progress via TLC.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- Spectroscopy : ¹H NMR (DMSO-d6) for aromatic protons (δ 7.2–8.5 ppm) and amide NH signals (δ 10.2–10.8 ppm). ¹³C NMR confirms carbonyl groups (C=O at ~165–170 ppm) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected m/z ~470–480) .

- HPLC : Reverse-phase C18 column (acetonitrile/water, UV detection at 254 nm) confirms purity ≥98% .

Advanced Research Questions

Q. How can conflicting cytotoxicity data for this compound in different cancer cell lines be resolved?

- Troubleshooting Approach :

- Dose-Response Validation : Test multiple concentrations (e.g., 1–100 µM) in triplicate across cell lines (e.g., MCF-7, HeLa, A549) to establish IC50 consistency .

- Assay Controls : Include positive controls (e.g., doxorubicin) and verify cell viability via MTT and ATP-based assays .

- Mechanistic Profiling : Compare apoptosis markers (caspase-3/7 activation) and cell cycle arrest (flow cytometry) to identify lineage-specific effects .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Formulation Methods :

- Co-Solvents : Use DMSO/PEG-400 (10:90 v/v) for intraperitoneal administration .

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size ~150 nm, PDI <0.2) improve plasma stability .

- Pharmacokinetics : Monitor plasma half-life (LC-MS/MS) and tissue distribution in rodent models .

Q. How does the compound’s thiazole-carboxamide scaffold influence its kinase inhibition selectivity?

- Structure-Activity Relationship (SAR) :

- Key Interactions : The 4-chlorobenzamido group binds ATP pockets in kinases (e.g., CK1δ/ε), while the thiazole ring stabilizes hydrophobic interactions .

- Selectivity Screening : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects (e.g., GSK-3β, CDK2) .

- Crystallography : Co-crystal structures (PDB) with CK1δ confirm hydrogen bonding to Val83 and π-π stacking with Phe88 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.